1H-Pyrazole-4-carboximidamide
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Overview
Description
1H-Pyrazole-4-carboximidamide is a heterocyclic organic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and a carboximidamide group at position 4
Mechanism of Action
Target of Action
1H-Pyrazole-4-carboximidamide primarily targets the Estrogen receptor alpha , Estrogen receptor beta , and Alcohol dehydrogenase 1C in humans . These targets play crucial roles in various biological processes, including hormone regulation and alcohol metabolism.
Mode of Action
It is known to interact with its targets, potentially leading to changes in their function . For instance, in the context of fungicides, it has been suggested that the compound exhibits high affinity with the Succinate Dehydrogenase (SDH) protein through hydrogen bond and π – π stacking interactions .
Biochemical Pathways
It is known that succinate dehydrogenase inhibitors, a class of fungicides to which this compound may belong, can block the energy synthesis of pathogens by targeting sdh to inhibit mitochondrial electron transfer between succinate and ubiquinone . This system is critical for oxygen-sensing and has been a significant target for developing fungicides .
Result of Action
Some studies suggest that certain pyrazole-4-carboxamides can exhibit significant inhibition against certain fungi, indicating potential antifungal activity .
Biochemical Analysis
Biochemical Properties
It is known that pyrazole derivatives play a significant role in various biochemical reactions . They are often used in drug synthesis studies, forming the core of various nonsteroidal anti-inflammatory drugs (NSAIDs) and antihypertensive drugs .
Cellular Effects
Some pyrazole derivatives have shown significant antimicrobial and antioxidant activities . These compounds have demonstrated growth inhibitory activity and remarkable antioxidant activity compared to standard antioxidants .
Molecular Mechanism
The molecular mechanism of 1H-Pyrazole-4-carboximidamide is not well-established due to the lack of comprehensive studies. It is known that pyrazole derivatives can undergo a variety of reactions, including [3 + 2] cycloaddition reactions, which are often used in the synthesis of bioactive compounds .
Temporal Effects in Laboratory Settings
It is known that pyrazole-4-carboxylic acids, which are structurally similar to this compound, exhibit solid-state proton transfer (SSPT) and tautomerism .
Metabolic Pathways
Pyrazole derivatives are known to be involved in various metabolic pathways .
Transport and Distribution
It is known that pyrazole derivatives can interact with various transporters and binding proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrazole-4-carboximidamide can be synthesized through various methodsFor instance, the reaction of aminoguanidine hydrochloride with chalcones under ultrasonic irradiation has been reported to yield this compound derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazole-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole derivatives with different substituents.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboximidamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include bromine and oxygen in the presence of dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.
Scientific Research Applications
1H-Pyrazole-4-carboximidamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
- 1H-Pyrazole-4-carboxamides
- 1H-Pyrazole-4-carboxylates
- 1H-Pyrazole-4-carboxylic acids
Properties
IUPAC Name |
1H-pyrazole-4-carboximidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4/c5-4(6)3-1-7-8-2-3/h1-2H,(H3,5,6)(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYGOGLQIFYMGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)C(=N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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